

# Ipatasertib mechanism of action as a pan-AKT inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

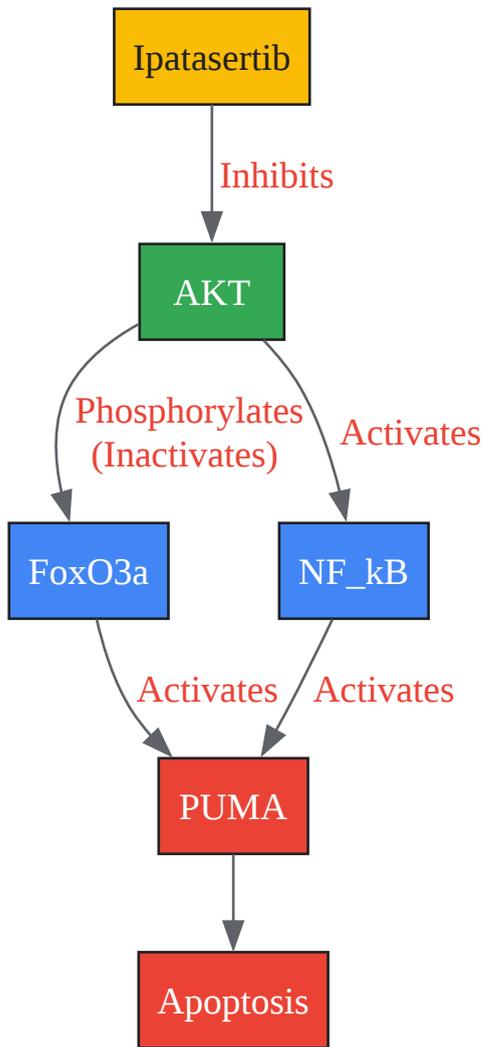
Cat. No.: S001406

[Get Quote](#)

## Molecular Mechanism and Downstream Effects

**Ipatasertib** exerts its anti-tumor effects by directly inhibiting AKT kinase activity, which disrupts a critical pro-survival signaling pathway in cells.

- **Inhibition of Downstream Signaling:** By blocking AKT, **ipatasertib** prevents the phosphorylation and activation of key downstream proteins like PRAS40 and GSK3 $\beta$ . This inhibition was confirmed in paired tumor biopsies from patients treated with the drug [1].
- **Induction of Apoptosis:** A pivotal consequence of AKT inhibition is the activation of transcription factors FoxO3a and NF- $\kappa$ B (p65). These factors then directly bind to the promoter of the **PUMA** gene, a potent inducer of apoptosis. PUMA upregulation triggers the intrinsic mitochondrial apoptosis pathway, leading to cell death. This mechanism is crucial for **ipatasertib**'s effect and operates independently of the tumor suppressor p53 [2]. The following diagram illustrates this key pathway:



[Click to download full resolution via product page](#)

## Supporting Experimental Evidence

The proposed mechanism of action is supported by robust preclinical and clinical data. Key experimental findings and methodologies are summarized below.

Experiment Type	Key Findings	Relevant Model Systems
Cell Proliferation (MTT/CCK-8)	Dose- and time-dependent inhibition of cell viability; IC <sub>50</sub> ~10 μM [2].	HCT116, DLD1 colon cancer cells [2]; SPEC-2, ARK1 USC cells [3].

Experiment Type	Key Findings	Relevant Model Systems
Colony Formation	Significant reduction in colony formation capacity in a dose-dependent manner [3].	SPEC-2, ARK1 USC cells [3].
Apoptosis & Caspase Assay	Induction of apoptosis; increased activity of cleaved caspases-3, -8, and -9 [3] [2].	HCT116, SPEC-2, ARK1 cells [3] [2].
Western Immunoblotting	Decreased p-AKT; increased PUMA; reduced phosphorylation of AKT substrates (PRAS40, GSK3 $\beta$ ) [3] [2] [1].	Various cell lines and patient tumor biopsies [3] [2] [1].
Cell Migration & Invasion	Reduced cell adhesion and invasion; decreased expression of EMT markers (Snail, Slug, N-Cadherin) [3].	SPEC-2, ARK1 USC cells [3].

## Synergistic Combination Therapies

A key therapeutic strategy for **ipatasertib** is its use in combination with other agents, where it demonstrates strong synergistic effects.

- **With Chemotherapy:** **ipatasertib** synergizes with **paclitaxel**, leading to enhanced reduction of cell proliferation and increased apoptosis in uterine serous carcinoma (USC) models [3]. Similarly, the combination with **carboplatin** exhibits synergistic anti-proliferative effects and induces greater DNA damage and cellular stress in USC cells than either agent alone [4].
- **Vertical Pathway Inhibition:** Research in lymphoma models shows that combining **ipatasertib** (AKT inhibitor) with inhibitors targeting upstream components of the PI3K/AKT pathway (e.g., PI3K $\delta$  and PDPK1) creates a highly synergistic effect that sustains pathway suppression and overcomes compensatory resistance mechanisms seen with single-agent use [5].

## Clinical Translation

The mechanistic understanding of **ipatasertib** has successfully translated into clinical research.

- **Early-Phase Trials:** A first-in-human Phase I study established that **ipatasertib** robustly and safely targets AKT in patients with solid tumors, with pharmacodynamic confirmation of downstream pathway inhibition [1].

- **Biomarker-Driven Efficacy:** The NCI-MATCH trial demonstrated a promising signal of activity for **ipatasertib** in a "basket" of various cancer types (e.g., breast, gynecologic) harboring the rare **AKT1 E17K** mutation, with a 22% objective response rate [6].
- **Ongoing Research:** Multiple Phase II/III trials are ongoing, investigating **ipatasertib** both as a monotherapy and in combination regimens for various solid tumors [3] [7] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A First-in-Human Phase I Study of the ATP-Competitive AKT ... [pubmed.ncbi.nlm.nih.gov]
2. Ipatasertib, a novel Akt inhibitor, induces transcription ... [nature.com]
3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and ... [pmc.ncbi.nlm.nih.gov]
4. Ipatasertib, an oral AKT inhibitor, in combination ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Vertical targeting of the PI3K/AKT pathway at multiple points is ... [ehonline.biomedcentral.com]
6. Press Release: NCI-MATCH cancer trial finds a promising ... [ecog-acrin.org]
7. Ipatasertib - an overview | ScienceDirect Topics [sciencedirect.com]
8. Dr Mattes on the Mechanism of Action of Ipatasertib in ... [onclive.com]

To cite this document: Smolecule. [Ipatasertib mechanism of action as a pan-AKT inhibitor].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001406#ipatasertib-mechanism-of-action-as-a-pan-akt-inhibitor>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)